molecular formula C18H24N4O2 B7352850 4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide

4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide

Cat. No. B7352850
M. Wt: 328.4 g/mol
InChI Key: VEVIEDVOUPSXNL-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide, also known as EIDD-2801, is a novel antiviral drug that has been developed to combat RNA viruses such as influenza and coronaviruses.

Mechanism of Action

4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide is a prodrug that is metabolized into its active form, EIDD-1931, in the host cell. EIDD-1931 works by introducing errors into the viral RNA during replication, which leads to the generation of non-functional viral particles. This mechanism of action is different from traditional antiviral drugs that target viral proteins and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies and is well-tolerated in humans. It has a high oral bioavailability and can be administered orally or intravenously. This compound has also been found to have a long half-life, which allows for less frequent dosing.

Advantages and Limitations for Lab Experiments

4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide has several advantages for lab experiments, including its broad-spectrum activity against RNA viruses, low toxicity, and high oral bioavailability. However, it also has some limitations, such as the need for further studies to determine its efficacy against different strains of RNA viruses and the potential for the development of drug resistance.

Future Directions

There are several future directions for the development and application of 4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide. These include the evaluation of its efficacy against different strains of RNA viruses, the optimization of dosing regimens, the development of combination therapies, and the exploration of its potential for prophylactic use. Additionally, further research is needed to determine the safety and efficacy of this compound in vulnerable populations such as pregnant women and children.

Synthesis Methods

The synthesis of 4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide involves the reaction of 2-amino-4-ethylpyridine with 3-hydroxy-2-(1-ethylimidazol-2-yl)oxan-4-one in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The resulting intermediate is then treated with carboxylic acid to obtain the final product.

Scientific Research Applications

4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide has been found to be effective against a broad range of RNA viruses, including influenza, Ebola, and coronaviruses such as SARS-CoV-2. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of COVID-19.

properties

IUPAC Name

4-ethyl-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-13-7-8-19-15(12-13)18(23)21-14-6-5-11-24-16(14)17-20-9-10-22(17)4-2/h7-10,12,14,16H,3-6,11H2,1-2H3,(H,21,23)/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVIEDVOUPSXNL-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)NC2CCCOC2C3=NC=CN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=NC=C1)C(=O)N[C@@H]2CCCO[C@H]2C3=NC=CN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.